1-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide, also known by its IUPAC name, is a compound with the chemical formula C18H15NO3 and a molecular weight of 293.322 g/mol. This compound falls under various chemical classifications, including aromatic heterocycles, phenols, and amides. Its CAS number is 26675-52-5, indicating its unique identification in chemical databases. This compound is primarily studied for its potential applications in the field of organic chemistry and materials science.
The synthesis of 1-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide typically involves several steps that integrate various organic synthesis techniques. The general method starts with the preparation of naphthalene derivatives, followed by functionalization to introduce the hydroxyl and methoxy groups.
The molecular structure of 1-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide can be visualized using its SMILES notation: COC1=CC=CC=C1NC(=O)C1=C(O)C2=CC=CC=C2C=C1.
The structure features a naphthalene core substituted with a hydroxyl group at one position and a methoxyphenyl group at another, which significantly influences its chemical behavior and reactivity.
1-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide can undergo various chemical reactions typical of aromatic compounds, including electrophilic substitutions and nucleophilic additions.
The mechanism of action for this compound in biological systems or chemical processes typically involves its interaction with specific targets due to its functional groups.
1-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide has potential applications in various scientific fields:
This compound exemplifies the intricate relationship between molecular structure and functionality, highlighting its significance in both academic research and practical applications.
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5